molecular formula C11H19NO4 B8220377 (S)-tert-butyl 2-acetylmorpholine-4-carboxylate

(S)-tert-butyl 2-acetylmorpholine-4-carboxylate

Cat. No.: B8220377
M. Wt: 229.27 g/mol
InChI Key: LJUFWUIUVLJYDF-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is a chiral compound with a morpholine ring substituted at the 2-position with an acetyl group and at the 4-position with a carboxylate group. The tert-butyl group is attached to the carboxylate, providing steric hindrance and influencing the compound’s reactivity and solubility. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate acid catalyst.

    Acetylation: The morpholine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The acetylated morpholine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: The tert-butyl group can be substituted under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl 2-acetylmorpholine-4-carboxylate (racemic mixture): Lacks the chirality of the (S)-enantiomer.

    tert-Butyl 2-acetylpiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    tert-Butyl 2-acetylmorpholine-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.

Uniqueness: (S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific biological activities and interactions. The presence of the tert-butyl group also influences its chemical reactivity and solubility, distinguishing it from similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-acetylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFWUIUVLJYDF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CN(CCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (11 g, 4.0 mmol) in THF (40 mL) was added CH3MgBr (4 mL, 12 mmol) at −78° C. The mixture was stirred at −78° C. for 3 hr. Water (20 mL) was added and the mixture was extracted by ethyl acetate (80 mL*3). The organic layer was washed with brine and dried over sodium sulfate. The crude product was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=10/1) to give tert-butyl 2-acetylmorpholine-4-carboxylate (8 g, 86%).
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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